(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

Medicinal Chemistry Phosphinic Acid Scaffolds Structure-Activity Relationships

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride (CAS 1394042-47-7) is a P-substituted aminopropylphosphinic acid derivative supplied primarily as a research building block by Enamine (catalog EN300-111343) and select specialty chemical vendors. The compound features a characteristic P–O–C (ethoxy) linkage, distinguishing it from the P–C–alkyl analogs that dominate the well-characterized GABA_B receptor ligand space.

Molecular Formula C5H15ClNO3P
Molecular Weight 203.6 g/mol
CAS No. 1394042-47-7
Cat. No. B1378458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride
CAS1394042-47-7
Molecular FormulaC5H15ClNO3P
Molecular Weight203.6 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCN)O.Cl
InChIInChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H
InChIKeyUSHLWXUAFKQGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopropyl)(ethoxy)phosphinic Acid Hydrochloride – Structural Overview and Comparator Landscape for Procurement Decisions


(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride (CAS 1394042-47-7) is a P-substituted aminopropylphosphinic acid derivative supplied primarily as a research building block by Enamine (catalog EN300-111343) and select specialty chemical vendors . The compound features a characteristic P–O–C (ethoxy) linkage, distinguishing it from the P–C–alkyl analogs that dominate the well-characterized GABA_B receptor ligand space [1]. The free base form (CAS 113811-58-8) has a molecular weight of 167.14 g/mol, while the hydrochloride salt weighs 203.6 g/mol [2]. The closest pharmacologically characterized structural comparators include CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid; GABA_B antagonist, IC₅₀ = 34 µM), CGP 36216 (3-aminopropyl(ethyl)phosphinic acid; presynaptic GABA_B antagonist, IC₅₀ = 43 µM, Ki = 0.3 µM), 3-APPA (3-aminopropylphosphinic acid; GABA_B agonist, IC₅₀ = 1.84 µM in ileum), SKF 97541 (3-aminopropyl(methyl)phosphinic acid; GABA_B agonist, EC₅₀ = 0.092 µM), and 3-APHPA (3-aminopropyl(n-hexyl)phosphinic acid; GABA_B antagonist, pA₂ = 4.86) [3].

Why (3-Aminopropyl)(ethoxy)phosphinic Acid Hydrochloride Cannot Be Interchanged with Common GABA_B Ligands or Other Alkylphosphinic Acid Building Blocks


Within the 3-aminopropylphosphinic acid scaffold family, seemingly minor variations in the phosphorus substituent produce profound differences in pharmacological profile, physicochemical properties, and synthetic utility. CGP 36216 carries an ethyl group (P–C bond), conferring presynaptic-selective GABA_B antagonism with a pA₂ of 3.9, while CGP 35348 bears a diethoxymethyl group and acts as a brain-penetrant, non-selective GABA_B antagonist at both pre- and postsynaptic sites (IC₅₀ = 34 µM) [1]. The target compound's ethoxy substituent (P–O–C bond) introduces an oxygen atom that alters hydrogen-bonding capacity, metabolic susceptibility, and electronic properties at phosphorus relative to both the ethyl and diethoxymethyl analogs [2]. Furthermore, patent literature explicitly claims alkoxy-substituted aminopropylphosphinic acids (including ethoxy, methoxy, propoxy, and butoxy variants) as a distinct subclass of GABA_B agonists, separate from the alkyl-substituted antagonist series [3]. For procurement purposes, generic substitution without confirming the specific P-substituent risks selecting a compound with an entirely different pharmacological direction (agonist vs. antagonist) or a non-characterized biological profile.

Quantitative Differentiation Evidence for (3-Aminopropyl)(ethoxy)phosphinic Acid Hydrochloride Versus Closest Analogs


P–O–C (Ethoxy) Linkage at Phosphorus: Structural Differentiation from CGP 36216 (P–C–Ethyl) and CGP 35348 (P–C–Diethoxymethyl)

The target compound contains an ethoxy group attached to phosphorus via an oxygen atom (P–O–CH₂CH₃), forming a phosphinate ester motif. In contrast, CGP 36216 (3-aminopropyl(ethyl)phosphinic acid, CAS 123691-29-2) bears an ethyl group directly bonded to phosphorus (P–CH₂CH₃), constituting a true phosphinic acid with a P–C bond [1]. CGP 35348 (3-aminopropyl(diethoxymethyl)phosphinic acid, CAS 123690-79-9) carries a bulkier diethoxymethyl substituent, again attached via a P–C bond . The P–O–C motif in the target compound introduces an additional hydrogen bond acceptor and alters the electron density at phosphorus, which can affect both metal coordination behavior and metabolic stability [2].

Medicinal Chemistry Phosphinic Acid Scaffolds Structure-Activity Relationships

Computed Lipophilicity and Polar Surface Area Comparison Versus CGP 35348 and CGP 36216

Computed physicochemical properties from PubChem reveal that the target compound (free base) has an XLogP3-AA value of -3.6, a topological polar surface area (TPSA) of 72.6 Ų, and 5 rotatable bonds [1]. CGP 35348 has a TPSA of 81.78 Ų and 8 rotatable bonds, reflecting its bulkier diethoxymethyl substituent [2]. CGP 36216, with its ethyl group, is predicted to be more lipophilic than the ethoxy analog due to the absence of the ether oxygen, with 3 HBA vs. 4 HBA for the target compound [3]. The lower TPSA and fewer rotatable bonds of the target compound relative to CGP 35348 suggest a smaller molecular footprint that may favor different permeability and solubility characteristics.

Physicochemical Profiling Drug-Likeness Blood-Brain Barrier Penetration

Patent-Defined Pharmacological Class Assignment as GABA_B Agonist Scaffold: Differentiation from Antagonist-Class Analogs

U.S. Patent 5,281,747 (Ciba-Geigy, 1994) explicitly claims substituted aminoalkylphosphinic acids of formula I, wherein R (the P-substituent) is a fluorinated methyl group and R₁ can be lower alkoxy including ethoxy, as GABA_B receptor agonists [1]. This patent demonstrates that alkoxy-substituted 3-aminopropylphosphinic acids (such as the target compound) are structurally and pharmacologically classified as GABA_B agonists — in direct contrast to the alkyl-substituted analogs CGP 35348 and 3-APHPA, which are established GABA_B antagonists with pA₂ values of 5.38 and 4.86, respectively [2]. The patent further reports that representative compounds (exemplified by the methyl-substituted analog) showed ID₅₀ values more than 20 times lower than baclofen orally in the rat rotarod test, with a duration of action approximately three times longer than baclofen [1].

GABA_B Receptor Pharmacology Patent Analysis Agonist vs. Antagonist Differentiation

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Relative to Free Base Forms of Comparator Compounds

The target compound is supplied as the hydrochloride salt (CAS 1394042-47-7, MW 203.6), which is described as a white crystalline powder soluble in water . This contrasts with the free base form (CAS 113811-58-8, MW 167.14), which is also commercially available but requires storage in a cool, dry place and lacks the solubility advantage conferred by salt formation . The hydrochloride salt form of structurally related 3-aminopropyl(methyl)phosphinic acid has been explicitly noted to enhance solubility and stability in aqueous environments . CGP 36216 hydrochloride shows limited aqueous solubility (<18.76 mg/mL in water) ; the target compound's additional ether oxygen in the ethoxy group may further modulate aqueous solubility relative to the ethyl analog.

Formulation Development Salt Selection Aqueous Solubility

Building Block Utility: Distinct Synthetic Versatility Relative to Non-Ester Phosphinic Acid Analogs

The presence of three chemically distinct functional groups — a primary amine (3-aminopropyl chain), a phosphinic acid (P–OH), and an ethoxy ester (P–O–CH₂CH₃) — provides orthogonal synthetic handles that are absent in simpler analogs such as 3-APPA (which lacks an ester group) or SKF 97541 (which substitutes a methyl for the ethoxy) [1]. The ethoxy group can serve as a protected phosphinic acid or as a site for transesterification, while the primary amine and P–OH group each offer independent derivatization pathways . This trifunctional architecture is explicitly described as a 'versatile small molecule scaffold' by commercial suppliers , positioning the compound as a modular building block for constructing more complex phosphinic acid derivatives, coordination polymers, and nanoparticle ligands .

Synthetic Chemistry Building Blocks Drug Discovery Intermediates

Recommended Application Scenarios for (3-Aminopropyl)(ethoxy)phosphinic Acid Hydrochloride Based on Quantitative Differentiation Evidence


GABA_B Receptor Agonist Medicinal Chemistry Programs Requiring a Structurally Distinct P-Ethoxy Scaffold

For drug discovery programs targeting GABA_B receptor agonism — particularly those seeking to differentiate from the extensively characterized baclofen, 3-APPA, and SKF 97541 scaffolds — the target compound offers an alkoxy-substituted phosphinic acid core that, per US Patent 5,281,747, falls within the claimed GABA_B agonist chemical space [1]. Unlike the methyl-substituted SKF 97541 (EC₅₀ = 0.092 µM at striatal presynaptic receptors) or the unsubstituted 3-APPA (IC₅₀ = 1.84 µM, guinea-pig ileum), the ethoxy substituent introduces an additional hydrogen bond acceptor and ether oxygen that may alter receptor subtype selectivity and metabolic stability profiles [2]. This compound is appropriate as a starting scaffold for SAR campaigns focused on identifying agonists with improved peripheral selectivity or reduced CNS penetration, analogous to the lesogaberan development strategy where 3-aminopropylphosphinic acids demonstrated superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids due to differential GABA transporter-mediated uptake [3].

Modular Building Block for Phosphinic Acid Library Synthesis and Late-Stage Functionalization

The trifunctional architecture (primary amine, phosphinic acid P–OH, and ethoxy ester) makes this compound uniquely suited as a core scaffold for generating diverse phosphinic acid libraries [1]. The ethoxy ester can be selectively hydrolyzed to expose a second acidic site or transesterified to introduce varied alkoxy substituents, while the primary amine can undergo reductive amination, amide coupling, or sulfonylation independently. The P–OH group provides a metal-coordinating handle for constructing coordination polymers and metal-organic frameworks [2]. This orthogonal reactivity profile is not available in the non-ester analogs 3-APPA or SKF 97541, which limits their utility for late-stage diversification strategies [3].

Physicochemical Probe Development Exploiting Reduced TPSA Relative to CGP 35348

With a computed TPSA of 72.6 Ų — 11.2% lower than CGP 35348 (81.78 Ų) — and only 5 rotatable bonds (vs. 8 for CGP 35348), the target compound presents a more compact molecular profile that may influence membrane permeability differently than the bulkier diethoxymethyl antagonist [1]. For neuroscience programs investigating the relationship between physicochemical properties and CNS exposure within the phosphinic acid chemotype, this compound provides a structurally intermediate data point between the compact methyl analog SKF 97541 (presumed lower TPSA) and the larger CGP 35348 [2]. The hydrochloride salt form ensures consistent aqueous solubility for in vitro assays, reducing the formulation variables that can confound permeability measurements [3].

Reference Standard for Analytical Method Development and Quality Control of Alkoxyphosphinic Acid Derivatives

The compound is supplied at ≥95% purity with documented CAS registry numbers for both the free base (113811-58-8) and hydrochloride salt (1394042-47-7) forms [1]. It is cataloged by multiple independent vendors including Enamine (EN300-111343), Fujifilm Wako, CymitQuimica, and Leyan, providing supply chain redundancy for QC laboratories [2]. The well-defined molecular formula (C₅H₁₅ClNO₃P), InChI Key (USHLWXUAFKQGTQ-UHFFFAOYSA-N), and SMILES string enable unambiguous identity verification via NMR and LC-MS [3]. This makes the compound suitable as a reference standard for analytical method development targeting the broader class of alkoxy-substituted aminopropylphosphinic acids.

Quote Request

Request a Quote for (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.